![molecular formula C7H10O4 B3047542 Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- CAS No. 141681-03-0](/img/structure/B3047542.png)
Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-
Description
“Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-” is a chemical compound with the molecular formula C7H8O4 . It is a derivative of butanoic acid, which is a short chain saturated fatty acid found in the form of esters in animal fats and plant oils .
Synthesis Analysis
The synthesis of similar compounds, such as 4-oxo-2-butenoic acids, has been achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methylketone substituent .Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-” is represented by the molecular formula C7H8O4 . The average mass is 156.136 Da and the monoisotopic mass is 156.042252 Da .Physical And Chemical Properties Analysis
“Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-” is likely to share similar physical and chemical properties with its parent compound, butanoic acid. Butanoic acid is a colorless liquid that is soluble in water .Future Directions
properties
IUPAC Name |
4-prop-2-enoyloxybutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-7(10)11-5-3-4-6(8)9/h2H,1,3-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYIEDNNZJZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433093 | |
Record name | Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- | |
CAS RN |
141681-03-0 | |
Record name | Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.